2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
The chemical compound of interest is part of a broader category of heterocyclic compounds that have significant implications in scientific research, particularly in the development of new pharmaceuticals and materials. For instance, α-enones have been used in the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyridazine, demonstrating their utility in creating derivatives with potential biological activities (Al-Shiekh et al., 2004). These synthetic approaches highlight the compound's role in generating new molecules with varied biological and chemical properties.
Antimicrobial and Antioxidant Properties
Compounds derived from pyrazolo[3,4-d]pyridazine, similar to the one , have shown promising antimicrobial and antioxidant activities. A study elaborated on the efficient synthesis of derivatives that exhibited significant biological activity, underscoring the potential of these compounds in developing new antimicrobial agents (Zaki et al., 2016). Furthermore, novel coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, indicating the compound's relevance in exploring new antioxidants (Chkirate et al., 2019).
Molecular Docking and Screening
The utility of pyrazolo[3,4-d]pyridazine derivatives extends to molecular docking and screening, where these compounds have been evaluated for their antimicrobial and antioxidant activities through in silico methods. Such studies contribute to the understanding of the molecular interactions and binding efficiencies of these compounds, providing a foundation for drug development (Flefel et al., 2018).
Synthetic Routes and Chemical Reactivity
The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions showcases the compound's versatility in chemical transformations. These synthetic routes open avenues for creating diverse heterocyclic structures with potential application in various fields of chemical research (Rahmouni et al., 2014).
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-12(2)20-17-10-23-28(16-7-6-13(3)14(4)8-16)21(17)22(30)27(25-20)11-19(29)24-18-9-15(5)31-26-18/h6-10,12H,11H2,1-5H3,(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUIHBGIWMQJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=NOC(=C4)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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